3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane
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Overview
Description
3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane is a chlorinated tricyclic hydrocarbon with the molecular formula C10H12Cl4. This compound is known for its unique structure, which includes three interconnected rings and four chlorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane typically involves the chlorination of tricyclo[7.1.0.0~2,4~]decane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where tricyclo[7.1.0.0~2,4~]decane is continuously fed into the reactor along with chlorine gas. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with functional groups replacing chlorine atoms.
Scientific Research Applications
3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane is utilized in various scientific research fields, including:
Chemistry: As a model compound for studying the effects of chlorination on tricyclic hydrocarbons and for investigating reaction mechanisms.
Biology: In studies related to the biological activity of chlorinated hydrocarbons and their potential effects on living organisms.
Medicine: As a reference compound in the development of new pharmaceuticals and in toxicological studies to understand the impact of chlorinated compounds on human health.
Mechanism of Action
The mechanism of action of 3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in living organisms, resulting in the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5,5,10,10-Tetrachlorotricyclo[7.1.0.0~4,6~]decane
- 5,10-Dioxatricyclo[7.1.0.0~4,6~]decane
- Tricyclo[7.1.0.0~2,4~]decane
Uniqueness
3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane is unique due to its specific chlorination pattern and the stability of its tricyclic structure.
Properties
IUPAC Name |
3,3,10,10-tetrachlorotricyclo[7.1.0.02,4]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl4/c11-9(12)5-3-1-2-4-6-8(7(5)9)10(6,13)14/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBENGIKVHXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2(Cl)Cl)C3C(C1)C3(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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